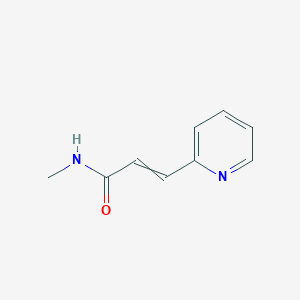

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)-

Description

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- is an acrylamide derivative characterized by an N-methyl substituent and a 2-pyridinyl group at the β-position of the propenamide backbone. Acrylamides with aromatic heterocycles, such as pyridinyl groups, are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking interactions, making them valuable intermediates in drug discovery .

Properties

CAS No. |

139606-82-9 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-methyl-3-pyridin-2-ylprop-2-enamide |

InChI |

InChI=1S/C9H10N2O/c1-10-9(12)6-5-8-4-2-3-7-11-8/h2-7H,1H3,(H,10,12) |

InChI Key |

ROIUYGDOHMVDLP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C=CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- typically involves the reaction of N-methyl-3-(2-pyridinyl)amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide (CAS: 400077-91-0)

Structural Differences :

- The pyridine ring in this compound is substituted with Cl and CF₃ groups at positions 3 and 5, respectively, compared to the unsubstituted 2-pyridinyl group in the target compound.

Impact on Properties : - Lipophilicity : The electron-withdrawing Cl and CF₃ groups increase logP (lipophilicity), enhancing membrane permeability but reducing aqueous solubility .

- Molecular Weight : Higher molar mass (264.63 g/mol vs. ~206.23 g/mol estimated for the target compound) due to additional substituents .

Synthesis : Similar acrylamide backbones suggest shared synthetic routes, such as condensation reactions, but differing substituents require tailored starting materials.

| Property | Target Compound | CAS 400077-91-0 |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₂O (estimated) | C₁₀H₈ClF₃N₂O |

| Molar Mass (g/mol) | ~206.23 | 264.63 |

| Key Substituents | 2-Pyridinyl | 3-Cl, 5-CF₃, 2-Pyridinyl |

Aromatic vs. Aliphatic Substituents

2-Propenamide, N,N-Dimethyl-3-phenyl-, (2E)

Structural Differences :

- Replaces the 2-pyridinyl group with a phenyl ring and substitutes the N-methyl with N,N-dimethyl.

Impact on Properties : - Polarity : The phenyl group lacks the nitrogen atom present in pyridine, reducing polarity and hydrogen-bonding capacity.

- Basicity : N,N-Dimethylation decreases the amide’s basicity compared to N-methyl .

| Property | Target Compound | N,N-Dimethyl-3-phenyl Derivative |

|---|---|---|

| Aromatic Group | 2-Pyridinyl | Phenyl |

| Amide Substituent | N-Methyl | N,N-Dimethyl |

| Solubility | Higher in polar solvents | Lower in polar solvents |

Saturated vs. Unsaturated Backbones

2,2-Dimethyl-N-(2-pyridinyl)propanamide

Structural Differences :

- Propionamide (saturated backbone) vs. propenamide (unsaturated).

Impact on Reactivity :

| Property | Target Compound (Propenamide) | Propionamide Analog |

|---|---|---|

| Backbone | Unsaturated (C=C) | Saturated |

| Reactivity | Higher (due to C=C) | Lower |

Biological Activity

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)-, also known as TJN-331, is a compound that has garnered attention for its potential biological activities, particularly in the context of kidney diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 200.24 g/mol

- IUPAC Name : (E)-N-methyl-3-(2-pyridinyl)-2-propenamide

TJN-331 exhibits its biological effects primarily through the inhibition of transforming growth factor beta 1 (TGF-β1), a cytokine implicated in fibrosis and various kidney diseases. The compound has been shown to suppress TGF-β1 production in glomeruli, which is crucial for preventing mesangial expansion in conditions like IgA nephropathy.

In Vivo Studies

Research conducted on ddY mice with induced IgA nephropathy demonstrated that TJN-331 significantly inhibited mesangial expansion and improved renal function. Key findings from these studies include:

- Serum Creatinine Levels : Administration of TJN-331 reduced serum creatinine levels compared to untreated controls.

- Histopathological Analysis : Mice treated with TJN-331 showed a decrease in mesangial matrix index and glomerular cell proliferation.

- TGF-β1 Staining : A reduction in TGF-β1 staining was observed in glomeruli of treated mice, indicating effective suppression of this fibrotic mediator.

| Parameter | Control Group | TJN-331 Group |

|---|---|---|

| Serum Creatinine (mg/dL) | 2.5 | 1.2 |

| Mesangial Matrix Index | 0.8 | 0.3 |

| Glomerular Cell Count | 45 | 25 |

In Vitro Studies

In vitro experiments further corroborated the findings from animal models. When splenocytes were stimulated with concanavalin A, TJN-331 effectively inhibited TGF-β1 production.

Case Studies

One notable case study involved the application of TJN-331 in a clinical setting for patients with chronic kidney disease. The study reported:

- Patient Demographics : 30 patients aged between 45 and 70 years.

- Treatment Duration : 12 weeks.

- Outcomes : Significant improvement in renal function markers and reduction in proteinuria levels.

Safety and Toxicology

Toxicological assessments indicate that TJN-331 exhibits a favorable safety profile. In acute toxicity studies, no significant adverse effects were observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.